molecular formula C14H26N2O4 B12986963 (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid

Cat. No.: B12986963
M. Wt: 286.37 g/mol
InChI Key: YUZSBAPGTNREHI-QVDQXJPCSA-N
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Description

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid is a complex organic compound with a unique structure that includes a piperidine ring, an amino group, and a tert-butoxycarbonyl protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the piperidine ring, introduction of the amino group, and protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme interactions, protein modifications, and cellular processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-2-(1-(tert-butoxycarbonyl)-2,2-dimethylpiperidin-4-yl)acetic acid is unique due to its specific structure, which includes a piperidine ring and a tert-butoxycarbonyl protecting group. This structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

(2R)-2-amino-2-[2,2-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)20-12(19)16-7-6-9(8-14(16,4)5)10(15)11(17)18/h9-10H,6-8,15H2,1-5H3,(H,17,18)/t9?,10-/m1/s1

InChI Key

YUZSBAPGTNREHI-QVDQXJPCSA-N

Isomeric SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)[C@H](C(=O)O)N)C

Canonical SMILES

CC1(CC(CCN1C(=O)OC(C)(C)C)C(C(=O)O)N)C

Origin of Product

United States

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